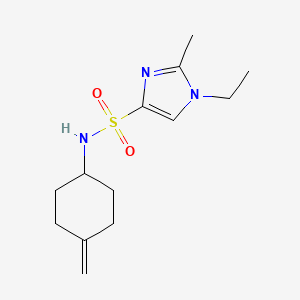
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide
Vue d'ensemble
Description
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide, also known as EMIQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMIQ belongs to the family of imidazole-based compounds and has been studied for its anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is not fully understood, but it is believed to work through multiple pathways. One of the proposed mechanisms is that 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation. 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can also scavenge free radicals and reduce oxidative stress, which can contribute to the development of chronic diseases.
Biochemical and Physiological Effects
Studies have shown that 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can have various biochemical and physiological effects in the body. 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide has been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can also improve endothelial function, which is important for maintaining vascular health. Additionally, 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is also water-soluble, which makes it easy to administer in animal studies. However, one of the limitations of 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can protect neuronal cells from oxidative stress and reduce inflammation in the brain. Another area of interest is its potential use in the treatment of metabolic disorders such as diabetes and obesity. Studies have shown that 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can improve insulin sensitivity and reduce adipose tissue inflammation. Further research is needed to fully understand the therapeutic potential of 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide in these areas.
Conclusion
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide is a promising compound that has gained attention in scientific research for its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Applications De Recherche Scientifique
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its anti-inflammatory properties. Studies have shown that 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response in the body. This makes 1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)-1H-imidazole-4-sulfonamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Propriétés
IUPAC Name |
1-ethyl-2-methyl-N-(4-methylidenecyclohexyl)imidazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-4-16-9-13(14-11(16)3)19(17,18)15-12-7-5-10(2)6-8-12/h9,12,15H,2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHVRYJORXDMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)NC2CCC(=C)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501152207 | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2097903-25-6 | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2097903-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-4-sulfonamide, 1-ethyl-2-methyl-N-(4-methylenecyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501152207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone;hydrochloride](/img/structure/B1653985.png)
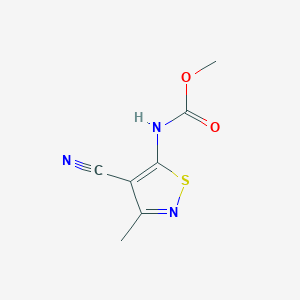
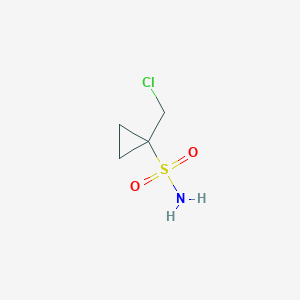
![4-amino-7-(3,5-difluorophenyl)-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1653990.png)
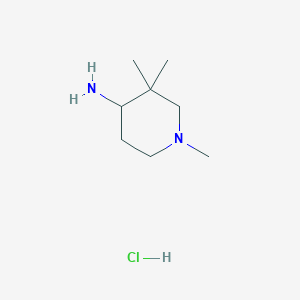


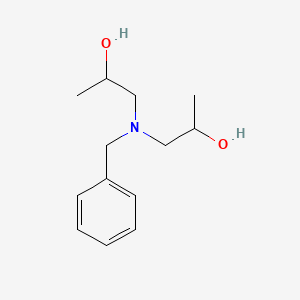




![1-(3-{3-[(2-Chloro-6-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B1654004.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[1-(oxane-4-carbonyl)azetidin-3-yl]methanesulfonamide](/img/structure/B1654008.png)